2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-isopropylphenyl)acetamide
Description
This compound belongs to a class of spiro[indoline-3,2'-thiazolidin]-2,4'-dione derivatives, characterized by a fused bicyclic system combining indoline and thiazolidinone moieties. The molecule features a 3,4-dimethylphenyl substituent at the 3'-position of the thiazolidinone ring and a 4-isopropylphenyl group attached via an acetamide linkage. Such structural motifs are associated with diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties, though specific data for this compound remains unreported in the provided evidence .
Properties
IUPAC Name |
2-[3-(3,4-dimethylphenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O3S/c1-18(2)21-10-12-22(13-11-21)30-26(33)16-31-25-8-6-5-7-24(25)29(28(31)35)32(27(34)17-36-29)23-14-9-19(3)20(4)15-23/h5-15,18H,16-17H2,1-4H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIOWYWBCNLUSTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC=C(C=C5)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-isopropylphenyl)acetamide is a complex organic molecule known for its potential biological activities. Its structure features several functional groups that contribute to its pharmacological properties, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C27H25N3O3S
- Molecular Weight : 471.6 g/mol
- CAS Number : 894557-30-3
| Property | Value |
|---|---|
| Molecular Formula | C27H25N3O3S |
| Molecular Weight | 471.6 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the thiazolidine ring and the indoline moiety suggests potential mechanisms involving enzyme inhibition and receptor modulation. Preliminary studies indicate that it may act as an inhibitor of specific kinases or enzymes involved in cancer progression and microbial resistance.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of related compounds in the same class. For instance, derivatives with similar structural features have demonstrated significant activity against various strains of bacteria and fungi.
- Gram-positive Bacteria : Compounds have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like vancomycin.
- Fungal Strains : Some derivatives exhibited broad-spectrum antifungal activity against drug-resistant Candida species.
Anticancer Activity
In vitro studies reveal that the compound may possess anticancer properties. For example:
- Cell Viability Assays : The compound has been tested on various cancer cell lines, including Caco-2 (colon cancer) and A549 (lung cancer), showing a reduction in cell viability by up to 60% at certain concentrations.
- Mechanistic Insights : The anticancer activity is thought to be mediated through apoptosis induction and cell cycle arrest, although detailed mechanisms remain under investigation.
Case Studies
-
Study on Antimicrobial Activity :
- A study evaluated the effectiveness of similar thiazolidine derivatives against resistant bacterial strains. Results indicated that compounds with structural similarities to our target compound displayed MICs as low as 2 µg/mL against resistant strains, highlighting their potential as new antimicrobial agents.
-
Anticancer Evaluation :
- In a separate study focused on indole-based compounds, several derivatives were assessed for their ability to inhibit cellular proliferation in cancer models. The results showed that modifications in the molecular structure significantly influenced biological activity, emphasizing the importance of specific functional groups in enhancing efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Similarities and Substituent Variations
The target compound shares a spiro[indoline-3,2'-thiazolidin]-2,4'-dione core with several analogs (Table 1). Key differences lie in the substituents on the thiazolidinone ring and the acetamide side chain, which influence physicochemical properties and biological activity.
Table 1: Structural Comparison of Spiro[indoline-3,2'-thiazolidin] Derivatives
Physicochemical Properties
- Lipophilicity : The target compound’s 3,4-dimethylphenyl and 4-isopropylphenyl groups contribute to higher lipophilicity compared to analogs with methoxy (e.g., ) or halogen (e.g., ) substituents. This may enhance membrane permeability but reduce aqueous solubility.
- Electron Effects: Electron-withdrawing groups (e.g., Cl in , F in ) may stabilize the thiazolidinone ring, whereas electron-donating groups (e.g., methoxy in ) could alter reactivity or binding interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
